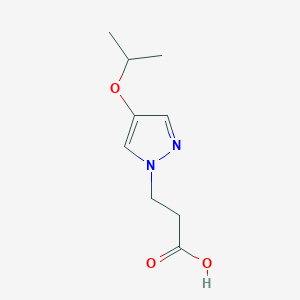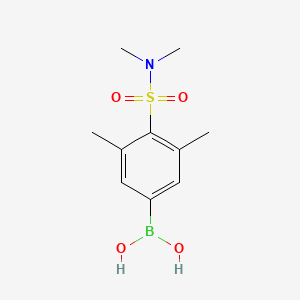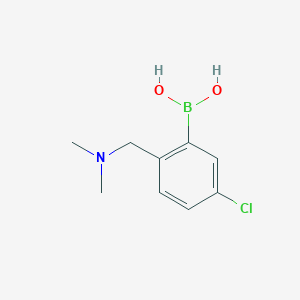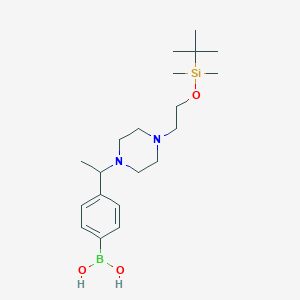
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid
Vue d'ensemble
Description
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid, also known as IPPA, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. IPPA is a pyrazole derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid's mechanism of action involves the inhibition of acetylcholinesterase, as mentioned above. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function. Additionally, 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid has been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Biochemical and Physiological Effects:
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and the protection against oxidative stress and neurodegeneration. Additionally, 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid has been shown to have anti-inflammatory properties, which can reduce inflammation in the brain and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying cognitive function and potential treatments for Alzheimer's disease. Additionally, 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid's antioxidant and anti-inflammatory properties can be useful in studying neurodegeneration and inflammation in the brain. However, one limitation of using 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid in lab experiments is its potential toxicity, which can vary depending on the dosage and duration of exposure.
Orientations Futures
There are many future directions for research related to 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid, including studying its potential use in treating other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to determine the optimal dosage and duration of exposure to 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid in order to minimize potential toxicity. Furthermore, studies are needed to investigate the potential use of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid in combination with other compounds for synergistic effects.
Applications De Recherche Scientifique
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid has been studied for its potential use in various research applications, including as a potential treatment for Alzheimer's disease. Studies have shown that 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function in individuals with Alzheimer's disease.
Propriétés
IUPAC Name |
3-(4-propan-2-yloxypyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-7(2)14-8-5-10-11(6-8)4-3-9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBNDROPDRRORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN(N=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408881.png)



![2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1408887.png)
![ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408893.png)





